1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
Description
1-[4-(2-Furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole-2-carbaldehyde core linked to a pyrimidine ring substituted with a 2-furyl group. This structure combines aromatic and electron-rich moieties, making it a candidate for exploring biological activity or material properties.
Properties
IUPAC Name |
1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-9-10-3-1-7-16(10)13-14-6-5-11(15-13)12-4-2-8-18-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSXYJXHRLBSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332220 | |
| Record name | 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
685109-20-0 | |
| Record name | 1-[4-(furan-2-yl)pyrimidin-2-yl]pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-furylamine with pyrimidine-2-carbaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Pyrrolidine derivatives.
Substitution: Various imines or acetals, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrole compounds exhibit significant anticancer properties. In particular, studies have indicated that 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde and its analogs can inhibit cell proliferation in various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells.
Case Study:
A study published in PubMed evaluated the anticancer effects of several pyrrole derivatives, where compounds similar to this compound showed promising cytotoxicity against these cell lines, indicating potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that certain pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various diseases.
Case Study:
In a study focusing on fused pyrroles, it was found that specific derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory pathways. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs .
Optoelectronic Devices
The unique electronic properties of pyrrole compounds have led to their application in the field of optoelectronics. The incorporation of furan and pyrimidine moieties enhances the electronic characteristics necessary for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study:
Research has explored the use of pyrrole derivatives in the fabrication of OLEDs, where the incorporation of this compound improved device performance due to its favorable charge transport properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Mechanism of Action
The mechanism of action of 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s unique structure allows it to bind to specific enzymes or receptors, disrupting normal cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substituents critically influence electronic properties, solubility, and reactivity. Key analogs include:
1-[4-(2-Thienyl)-2-Pyrimidinyl]-1H-Pyrrole-2-Carbaldehyde
- Structure : The 2-furyl group is replaced with 2-thienyl (a sulfur-containing aromatic ring).
- Molecular Formula : C₁₃H₉N₃OS
- Molecular Weight : 255.295 g/mol .
- Polarity: Thiophene’s lower polarity may increase hydrophobicity relative to furan.
1-[4-(2-Thienyl)-6-(Trifluoromethyl)-2-Pyrimidinyl]-1H-Pyrrole-2-Carbaldehyde
Replacement of Pyrimidine with Aromatic Systems
1-[4-(Dimethylamino)Phenyl]-1H-Pyrrole-2-Carbaldehyde
- Structure: Pyrimidine replaced by a dimethylamino-substituted phenyl ring.
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.27 g/mol (calculated) .
- Planarity: Loss of pyrimidine’s planar structure may reduce intercalation or binding to flat biological targets.
1-Benzyl-1H-Pyrrole-2-Carbaldehyde
- Structure : Entire pyrimidine ring replaced by a benzyl group.
- Molecular Formula: C₁₂H₁₁NO
- Molecular Weight : 185.22 g/mol .
- Key Differences :
- Simplified Structure : Reduced aromaticity and complexity may lower synthetic difficulty but limit interactions in biological systems.
- Hydrophobicity : Benzyl group enhances lipophilicity compared to pyrimidine derivatives.
Functional Group Additions in Related Scaffolds
LAI-1 (Autophagy Inhibitor)
- Structure: Derived from 3-methoxy-5-(1-(4-(2-morpholinoethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1H-pyrrole-2-carbaldehyde.
- Key Differences: Morpholino Group: Enhances solubility via tertiary amine, contrasting with furyl/thienyl’s hydrophobicity . Biological Activity: Demonstrates how pyrrole-2-carbaldehyde derivatives can be tailored for specific targets (e.g., lysosomes).
Comparative Data Table
Research Implications
- Electronic Tuning : Substituting furyl with thienyl or -CF₃ alters electron density, impacting interactions in catalysis or drug design .
- Biological Activity : Analogs like LAI-1 highlight the scaffold’s adaptability for targeting cellular pathways (e.g., autophagy) .
- Solubility vs. Lipophilicity: Morpholino or dimethylamino groups improve solubility, whereas -CF₃ or benzyl enhance membrane penetration .
Biological Activity
1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde, a compound characterized by its unique heterocyclic structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H9N3O
- IUPAC Name : this compound
- CAS Number : 685109-20-0
The compound features a pyrrole ring fused with a pyrimidine and furan moiety, contributing to its diverse biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The interactions are believed to occur through:
- Hydrogen Bonding : Facilitates binding with target proteins.
- π-π Stacking : Enhances stability in complex formations.
- Non-Covalent Interactions : Modulates the activity of target proteins, influencing cellular pathways.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, compounds related to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anti-inflammatory Activity
Research has demonstrated that certain pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For example, a study highlighted the anti-inflammatory effects of related compounds in vivo:
- Experimental Model : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in edema, with compounds showing up to 31% inhibition at various time intervals post-administration .
Study on Pyrrole Derivatives
A comprehensive study published in Molecules evaluated various pyrrole derivatives for their bioactivity against inflammatory mediators. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds. Notably:
- Compounds exhibited varying degrees of inhibition against COX-2, a key enzyme in inflammation.
- Docking studies confirmed favorable binding interactions within the COX-2 active site .
Natural Sources and Synthesis
Pyrrole derivatives, including this compound, have been isolated from natural sources such as fungi and plants. The synthesis often involves multi-step reactions starting from simpler precursors. Recent advancements in synthetic methodologies have improved yields and purity of these compounds, facilitating further biological evaluations .
Q & A
Q. What are the optimal synthetic routes for 1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of pyrrole-carbaldehyde derivatives typically involves formylation at the pyrrole ring and functionalization of substituents. For analogous compounds, such as 1-allyl-1H-pyrrole-2-carbaldehyde, common methods include:
- Base selection : Sodium hydride or potassium carbonate to deprotonate the pyrrole nitrogen, enabling alkylation or arylation .
- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
- Formylation : Vilsmeier-Haack reaction conditions (POCl₃/DMF) are widely used for introducing the aldehyde group. Yields for similar compounds range from 85% to 98%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., furyl and pyrimidinyl groups) and aldehyde proton resonance (~9-10 ppm) .
- HPLC-MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete formylation .
- FT-IR : Identifies characteristic stretches (C=O aldehyde at ~1700 cm⁻¹, furyl C-O-C at ~1250 cm⁻¹) .
Q. How can researchers design preliminary biological activity assays for this compound?
Initial screening should focus on:
- Enzyme inhibition assays : Target enzymes relevant to the furyl-pyrimidine scaffold (e.g., kinases) using fluorescence-based or colorimetric substrates .
- Cytotoxicity profiling : Use cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the compound’s aromatic and hydrogen-bonding motifs .
Advanced Research Questions
Q. What strategies address low yields in the formylation step during synthesis?
- Temperature control : Lowering reaction temperatures (0–5°C) during Vilsmeier-Haack formylation reduces side reactions (e.g., over-oxidation) .
- Protecting groups : Temporarily protecting reactive sites (e.g., pyrimidinyl nitrogen) with Boc or acetyl groups improves regioselectivity .
- Catalyst optimization : Lewis acids like ZnCl₂ can enhance electrophilic substitution efficiency, as seen in related pyrrole derivatives .
Q. How does modifying the furyl or pyrimidinyl substituents affect the compound’s pharmacological profile?
- Furyl group : Replacing the furyl moiety with a thiophene or phenyl group alters electronic properties, impacting binding to hydrophobic enzyme pockets. For example, furyl derivatives exhibit higher dipole moments, enhancing solubility .
- Pyrimidinyl substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the pyrimidine ring increases metabolic stability but may reduce bioavailability due to increased logP .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
- Molecular docking : Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., in tyrosine kinases), highlighting key hydrogen bonds with pyrimidine N1 and aldehyde oxygen .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
Q. How to analyze discrepancies in reported biological activities across studies?
- Meta-analysis : Compare assay conditions (e.g., buffer pH, incubation time) that may alter results. For example, activity against CYP450 isoforms varies with NADPH concentration .
- Structural analogs : Cross-reference with derivatives like 1-(4-dimethylaminophenyl)-1H-pyrrole-2-carbaldehyde, where dimethylamino groups enhance cellular uptake, explaining higher potency in some studies .
Q. What methods assess the compound’s stability under various conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Solid-state stability : Use DSC/TGA to monitor phase transitions and hygroscopicity, critical for formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
